REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[C:3](=O)[CH:4]([CH2:7][Br:8])[CH2:5][Br:6].CC(C[AlH]CC(C)C)C>C(Cl)Cl>[Br:6][CH2:5][CH:4]([CH2:7][Br:8])[CH2:3][N:2]([CH3:10])[CH3:1]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
CN(C(C(CBr)CBr)=O)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at a temperature less that 10° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a mixture of water (300 mL) and methanol (100 mL) at −10° C.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 300 mL
|
Type
|
CUSTOM
|
Details
|
The product crystallized
|
Type
|
WAIT
|
Details
|
upon standing overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystals were separated from the solution
|
Type
|
CUSTOM
|
Details
|
dried (19 g, 66%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrCC(CN(C)C)CBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |